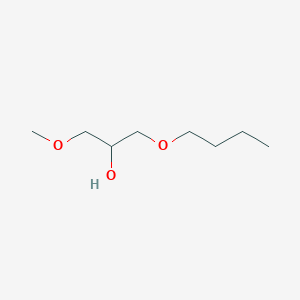

1-Butoxy-3-methoxypropan-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butoxy-3-methoxypropan-2-OL is an organic compound with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.227 g/mol . It is a colorless liquid with a density of 0.947 g/cm³ and a boiling point of 229.9°C at 760 mmHg . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Méthodes De Préparation

1-Butoxy-3-methoxypropan-2-OL can be synthesized through several methods. One common synthetic route involves the reaction of butyl glycidyl ether with methanol in the presence of sodium methylate as a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure optimal yield and purity of the product.

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and cost-effectiveness. The use of advanced catalysts and optimized reaction parameters can further enhance the production process.

Analyse Des Réactions Chimiques

1-Butoxy-3-methoxypropan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Oxidation: When subjected to oxidation, this compound can form corresponding aldehydes or carboxylic acids depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

Substitution: Substitution reactions may involve the replacement of the butoxy or methoxy groups with other functional groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Butoxy-3-methoxypropan-2-OL has a wide range of applications in scientific research and industry:

Biology: The compound’s properties make it suitable for use in biological assays and experiments, particularly in studies involving cell membranes and lipid interactions.

Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-Butoxy-3-methoxypropan-2-OL involves its interaction with various molecular targets and pathways. In corrosion inhibition, for example, the compound adsorbs onto metal surfaces, forming a protective film that prevents oxidation and degradation . This protective layer acts as a barrier, reducing the rate of corrosion and extending the lifespan of the metal.

Comparaison Avec Des Composés Similaires

1-Butoxy-3-methoxypropan-2-OL can be compared with other similar compounds, such as:

1-Methoxy-2-propanol:

1-(2-butoxy-1-methylethoxy)propan-2-ol: This compound shares similar solvent properties and is used in various industrial applications.

The uniqueness of this compound lies in its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties that are advantageous in certain applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable substance for various scientific and industrial processes.

Activité Biologique

1-Butoxy-3-methoxypropan-2-OL, also known as butyl glycidyl ether (BGE), is a compound with significant industrial applications, particularly in the production of resins and coatings. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.185 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 177 °C

- Flash Point : 54.4 °C

Biological Activity Overview

This compound exhibits various biological activities, including potential toxicity and effects on reproductive health. The compound's biological effects can be categorized into acute toxicity, chronic exposure effects, and potential reproductive toxicity.

Acute Toxicity

Acute exposure to high concentrations of BGE may lead to central nervous system depression and other systemic effects. Studies indicate that inhalation of the compound can produce symptoms such as dizziness and respiratory distress at elevated levels .

Chronic Exposure Effects

Chronic exposure to BGE has been linked to several health concerns:

- Liver and Kidney Effects : Animal studies have shown that prolonged exposure can lead to increased liver weights and alterations in kidney function. For instance, a study found that repeated oral doses resulted in minor changes in liver and kidney histology in rats .

- Reproductive Toxicity : Some glycol ethers, including BGE, have been associated with reproductive changes and infertility in animal models. Research indicates that similar compounds may impair fertility at doses comparable to other toxic effects .

Case Study 1: Reproductive Toxicity Assessment

A study conducted on male rats exposed to varying concentrations of BGE over a 90-day period revealed no significant testicular toxicity at doses up to 3000 ppm. However, slight changes in testicular weights were observed at higher concentrations, suggesting a potential risk for reproductive health under prolonged exposure conditions .

Case Study 2: Inhalation Studies

Inhalation studies involving rats demonstrated that exposure to BGE at concentrations of 3000 ppm resulted in slight degenerative changes in the nasal epithelium. This finding highlights the need for careful monitoring of air quality in environments where BGE is used extensively .

Data Table: Summary of Toxicological Findings

| Study Type | Test Subject | Exposure Duration | Dose (ppm) | Observed Effects |

|---|---|---|---|---|

| Acute Toxicity | Rats | Single exposure | High | CNS depression, respiratory distress |

| Chronic Toxicity | Rats | 90 days | 3000 | Minor liver/kidney changes; slight testicular weight changes |

| Reproductive Toxicity | Male Rats | 90 days | Up to 3000 | No significant testicular toxicity |

| Inhalation Study | Rats | 6 hr/day for 5 days/week for 2 weeks | 3000 | Degeneration of olfactory epithelium |

Propriétés

Numéro CAS |

13021-51-7 |

|---|---|

Formule moléculaire |

C8H18O3 |

Poids moléculaire |

162.23 g/mol |

Nom IUPAC |

1-butoxy-3-methoxypropan-2-ol |

InChI |

InChI=1S/C8H18O3/c1-3-4-5-11-7-8(9)6-10-2/h8-9H,3-7H2,1-2H3 |

Clé InChI |

PDOHSQUJDZJZOJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCOCC(COC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.